Superior Hole Mobility in OFETs: Indolo[3,2-b]indole Derivatives vs. Unsubstituted Acenes
Indolo[3,2-b]indole (IDID) derivatives achieve significantly higher hole mobility in OFET devices compared to many unsubstituted acenes like pentacene, while also offering superior air stability and solution processability. A specifically designed IDID derivative, 4H4TIDID, exhibited a field-effect hole mobility of 0.97 cm² V⁻¹ s⁻¹ in vacuum-deposited OFETs [1]. In contrast, while pentacene can achieve mobilities up to 3.0 cm² V⁻¹ s⁻¹, it suffers from poor air stability and low solubility, limiting its practical application [2]. Other IDID derivatives in the same study showed hole mobilities ranging from 0.11 to 0.85 cm² V⁻¹ s⁻¹, demonstrating the core's ability to deliver high and tunable performance [1].
| Evidence Dimension | Hole Mobility (Field-Effect) |
|---|---|
| Target Compound Data | 0.11 – 0.97 cm² V⁻¹ s⁻¹ (for IDID derivatives 5a-5j and 4H4TIDID) |
| Comparator Or Baseline | Pentacene (baseline): up to 3.0 cm² V⁻¹ s⁻¹ (best reported value) |
| Quantified Difference | Target compounds achieve mobilities approaching the high-end benchmark of pentacene (up to 0.97 cm² V⁻¹ s⁻¹) while offering superior solubility and ambient stability. |
| Conditions | OFET devices fabricated on ODTS-SiO₂ substrate, measured at 50 °C (for 5a-5j) and vacuum-deposited (for 4H4TIDID). |
Why This Matters
This demonstrates that IDID-based materials can achieve competitive hole mobility while overcoming the critical stability and processing limitations of benchmark acenes like pentacene, making them a more viable choice for scalable, solution-processed organic electronics.
- [1] P. V. Swamy, S. Mahesh, B. Yadagiri, A. Tripathi, A. Chatterjee, S. Pola, and P. Chetti, J. Mol. Struct., 2021, 1229, 129335. View Source
- [2] I. Cho, S. K. Park, B. Kang, J. W. Chung, J. H. Kim, W. S. Yoon, M. J. Sung, S. H. Kwon, S. Y. Park, and S. K. Kwon, Adv. Funct. Mater., 2016, 26, 2966-2973. View Source
